molecular formula C22H25N3O2 B5217353 N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B5217353
M. Wt: 363.5 g/mol
InChI Key: HHKCYPWQJKYAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the carbazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to exhibit neuroprotective effects. It has also been shown to have activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its potential to be used as a lead compound for drug development. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One direction is to further elucidate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis of this compound and develop more efficient methods for its production.

Synthesis Methods

The synthesis of N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-nitrobenzaldehyde with methylamine to produce 2-nitro-N-methylbenzylamine. This intermediate is then reacted with 3-phenylpropionaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid to produce the desired product. The final compound is obtained after purification using column chromatography.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit a range of potential applications in drug development. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.

properties

IUPAC Name

6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(10-11-16-6-3-2-4-7-16)23-21-9-5-8-18-19-14-17(25(26)27)12-13-20(19)24-22(18)21/h2-4,6-7,12-15,21,23-24H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCYPWQJKYAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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